
2-Ethyl-3-phenyl-2H-azirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-3-phenyl-2H-azirine is a member of the azirine family, which are three-membered nitrogen-containing heterocycles. These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The azirine ring system is characterized by its unsaturation and the presence of a nitrogen atom, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 2-ethyl-3-phenyl-2H-azirine can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base.
Decomposition of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamines can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can be converted to azirines through radical addition and cyclization reactions.
Análisis De Reacciones Químicas
2-ethyl-3-phenyl-2H-azirine undergoes various types of chemical reactions due to its high ring strain and reactivity:
Oxidation: Azirines can be oxidized to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are saturated three-membered nitrogen-containing rings.
Substitution: Azirines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Cycloaddition: Azirines can participate in cycloaddition reactions to form larger ring systems.
Aplicaciones Científicas De Investigación
2-ethyl-3-phenyl-2H-azirine has several applications in scientific research:
Chemistry: Azirines are valuable intermediates in the synthesis of various heterocyclic compounds.
Biology: Azirines have been studied for their biological activity.
Medicine: Due to their biological activity, azirines are investigated as potential drug candidates.
Industry: Azirines are used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-ethyl-3-phenyl-2H-azirine involves its interaction with nucleophilic sites in biological molecules. The azirine ring can act as an electrophile, reacting with nucleophilic amino acid residues such as cysteine or lysine. This interaction can lead to the covalent modification of proteins and enzymes, affecting their function . The high ring strain of azirines also contributes to their reactivity, making them potent inhibitors of biological targets.
Comparación Con Compuestos Similares
2-ethyl-3-phenyl-2H-azirine can be compared with other azirine derivatives:
3-phenyl-2H-azirine: This compound lacks the ethyl group at the 2-position, which can affect its reactivity and biological activity.
2-methyl-3-phenyl-2H-azirine: The presence of a methyl group instead of an ethyl group can lead to differences in steric effects and reactivity.
2H-azirine-2-carboxylic acid: This derivative contains a carboxylic acid group, which can significantly alter its chemical properties and biological activity.
The unique combination of the ethyl and phenyl groups in 2-ethyl-3-phenyl-2H-azirine imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
51209-52-0 |
|---|---|
Fórmula molecular |
C10H11N |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
2-ethyl-3-phenyl-2H-azirine |
InChI |
InChI=1S/C10H11N/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clave InChI |
VQGVJTNNNTVQPW-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


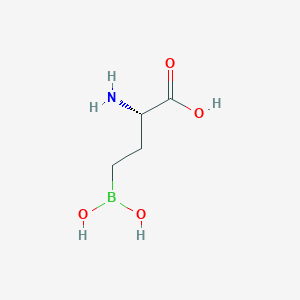
![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)


![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)
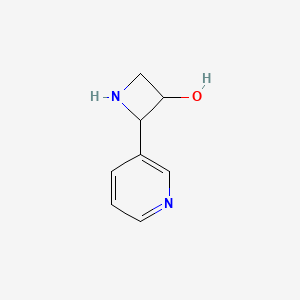

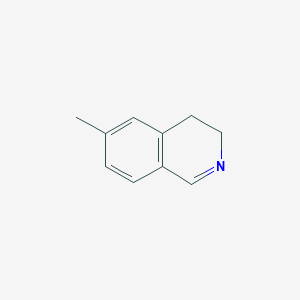
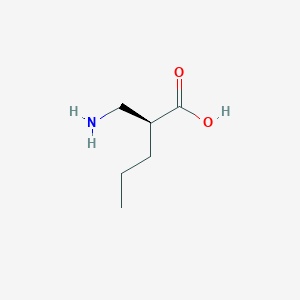
![3h-Imidazo[4,5-b]pyridine-7-carbaldehyde](/img/structure/B11923671.png)
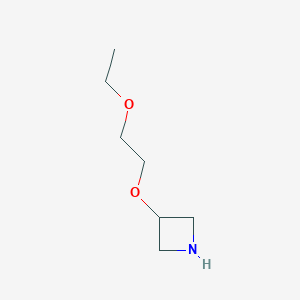
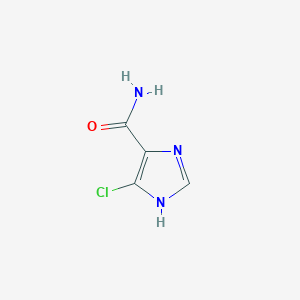

![5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione](/img/structure/B11923710.png)
